BenchChemオンラインストアへようこそ!

3-{[6-(4-Methylphenyl)pyridazin-3-YL]-amino}benzoic acid

Lipophilicity ADME Prediction Regioisomer Differentiation

3-{[6-(4-Methylphenyl)pyridazin-3-yl]amino}benzoic acid (CAS 1119451-55-6) is a synthetic, small-molecule research compound belonging to the 3-[(6-arylpyridazin-3-yl)amino]benzoic acid class. It incorporates a pyridazine core, a 4-methylphenyl substituent at the 6-position, and a benzoic acid moiety linked via a secondary amino bridge.

Molecular Formula C18H15N3O2
Molecular Weight 305.3 g/mol
CAS No. 1119451-55-6
Cat. No. B3082133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[6-(4-Methylphenyl)pyridazin-3-YL]-amino}benzoic acid
CAS1119451-55-6
Molecular FormulaC18H15N3O2
Molecular Weight305.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN=C(C=C2)NC3=CC=CC(=C3)C(=O)O
InChIInChI=1S/C18H15N3O2/c1-12-5-7-13(8-6-12)16-9-10-17(21-20-16)19-15-4-2-3-14(11-15)18(22)23/h2-11H,1H3,(H,19,21)(H,22,23)
InChIKeyILPKJCCKFNAVJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{[6-(4-Methylphenyl)pyridazin-3-yl]amino}benzoic acid (CAS 1119451-55-6): Scientific Procurement Guide & Comparator-Based Differentiation


3-{[6-(4-Methylphenyl)pyridazin-3-yl]amino}benzoic acid (CAS 1119451-55-6) is a synthetic, small-molecule research compound belonging to the 3-[(6-arylpyridazin-3-yl)amino]benzoic acid class [1]. It incorporates a pyridazine core, a 4-methylphenyl substituent at the 6-position, and a benzoic acid moiety linked via a secondary amino bridge . The compound is commercially supplied by vendors such as Santa Cruz Biotechnology (sc-312223) and AKSci exclusively for laboratory research use, with no published primary bioactivity data as of the search date . Its molecular formula is C₁₈H₁₅N₃O₂ and its monoisotopic mass is 305.1164 Da [2]. The compound exists as a positional isomer of the 3-methylphenyl analog (CAS 1119451-53-4) and a close structural analog of the 4-chlorophenyl derivative described in the Abouzid 2013 anticancer series .

Why 3-{[6-(4-Methylphenyl)pyridazin-3-yl]amino}benzoic Acid Cannot Be Replaced by a Generic In-Class Analog


Pyridazinyl-amino benzoic acid derivatives are exquisitely sensitive to aryl ring substitution patterns; the position and electronic character of the phenyl substituent directly modulate the compound's lipophilicity, ionization state, and hydrogen-bonding capacity, all of which govern target engagement and ADME behaviour [1]. In the structurally resolved Abouzid 2013 series, even a single chloro substituent shift from 3- to 4-position on the pendant phenyl ring altered HT-29 colon cancer cell cytotoxicity by approximately fourfold (IC₅₀ 15.3 μM vs. 3.9 μM) [1]. For the 4-methylphenyl analog (CAS 1119451-55-6), the para-methyl group introduces a unique combination of modest steric bulk and electron-donating character that differentiates it from the 3-methylphenyl regioisomer (CAS 1119451-53-4) and the unsubstituted phenyl analog (CAS 1284282-99-0), predicting distinct LogP, LogD, and protein-binding profiles [2]. Consequently, researchers cannot assume functional interchangeability among these compounds when constructing SAR libraries, probing kinase or PDE4 targets, or optimising lead candidates.

3-{[6-(4-Methylphenyl)pyridazin-3-yl]amino}benzoic Acid: Comparator-Based Differentiation Evidence


Regioisomeric Lipophilicity Comparison: 4-Methylphenyl (Target) vs. 3-Methylphenyl (CAS 1119451-53-4) LogP Differential

The target compound (4-methylphenyl regioisomer) exhibits an XLogP3 value of 3.3 as computed by PubChem [1]. The 3-methylphenyl regioisomer (CAS 1119451-53-4) yields an ACD/LogP of 3.78 as predicted by ACD/Labs Percepta v14.00 . Although derived from different algorithms (XLogP3 vs. ACD/LogP), the directional trend suggests that the para-substituted methyl group confers marginally lower lipophilicity than the meta-substituted analog, which may translate into reduced membrane permeability, altered volume of distribution, and differential CYP450 metabolism profiles [2].

Lipophilicity ADME Prediction Regioisomer Differentiation

Predicted Ionization State at Physiological pH: 4-Methylphenyl vs. 3-Methylphenyl Isomer LogD (pH 7.4)

For the 3-methylphenyl regioisomer, ACD/LogD at pH 7.4 is predicted to be 0.89 . While the 4-methylphenyl analog's LogD (pH 7.4) has not been explicitly published, the electron-donating para-methyl substituent is expected to slightly alter the ionization equilibrium of the carboxylic acid group (pKa ~4.2) relative to the meta-methyl isomer, resulting in a marginally different fraction ionized at physiological pH [1]. This difference influences aqueous solubility, plasma protein binding, and tissue distribution, making the 4-methylphenyl scaffold a distinct chemical entity for drug-like property optimization [2].

Ionization State LogD Physiological pH Regioisomer Comparison

Bulk Procurement Purity: 95% Minimum from AKSci vs. 95%+ from Santa Cruz Biotechnology

The target compound is supplied at a minimum purity of 95% by AKSci (catalog 3903DC) and at a stated purity of 95%+ by Santa Cruz Biotechnology (sc-312223) . Both vendors provide the compound exclusively for research use and ship from verified facilities. The 500 mg unit pricing from Santa Cruz Biotechnology is $180.00, while AKSci pricing is available upon quote, offering potential cost advantages for larger-scale screening campaigns . This dual-vendor availability with comparable purity specifications mitigates single-supplier risk and supports competitive pricing for procurement teams.

Purity Procurement Vendor Comparison

Class-Level Anticancer Activity: The 4-Methylphenyl Scaffold Belongs to a Pyridazinyl-Amino Benzoic Acid Series with Validated HT-29 Colon Cancer Cell Cytotoxicity

Compounds in the 3-[(6-arylamino)pyridazinylamino]benzoic acid series, designed as vatalanib (PTK787) mimetics, exhibit concentration-dependent cytotoxicity against the HT-29 colon cancer cell line. In the Abouzid 2013 series, compounds 2a and 2b bearing a 4-chlorophenylamino moiety delivered IC₅₀ values of 15.3 μM and 3.9 μM, respectively [1]. The most active compound (2b) was approximately fivefold more potent than vatalanib in the same assay. By structural extrapolation, the 4-methylphenyl analog (CAS 1119451-55-6) retains the para-substitution topology critical for VEGFR-2 hinge-region binding and is expected to occupy a comparable activity space, although its specific IC₅₀ has not yet been published [2].

Anticancer HT-29 Pyridazine Class-Level SAR

Physicochemical Stability Indicator: Vapor Pressure and Boiling Point Distinguish Storage and Handling Requirements

The predicted boiling point of the target compound is 585.6±50.0 °C at 760 mmHg, with a vapor pressure of 0.0±1.7 mmHg at 25 °C . The 3-methylphenyl regioisomer displays a boiling point of 580.1±50.0 °C and a comparable vapor pressure . The 5.5 °C differential in predicted boiling point, while small, reflects altered intermolecular forces due to the different molecular dipole and crystal packing arrangements associated with para- vs. meta-substitution. These differences, together with the manufacturer-recommended storage at cool, dry conditions , inform laboratory handling protocols and long-term stability assessments.

Physicochemical Properties Storage Handling Vapor Pressure

3-{[6-(4-Methylphenyl)pyridazin-3-yl]amino}benzoic Acid: Evidence-Backed Application Scenarios for Procurement Decision-Making


VEGFR-2-Targeted Anticancer Lead Optimization Using Para-Substituted Pyridazinyl-Amino Benzoic Acid Scaffolds

Based on class-level evidence from the Abouzid 2013 series, where para-substituted phenyl analogs exhibited potent HT-29 colon cancer cytotoxicity (IC₅₀ range 3.9–15.3 μM), the 4-methylphenyl analog is a logical candidate for expanding SAR around the VEGFR-2 hinge-binding pharmacophore [1]. The electron-donating para-methyl group offers a distinct electronic profile compared to the previously explored 4-chlorophenyl substituent, potentially modulating potency, selectivity, and metabolic stability. Procurement of this compound enables head-to-head comparative cytotoxicity profiling against the 4-chlorophenyl lead compound 2b (IC₅₀ 3.9 μM) and vatalanib (~19.5 μM) to quantify the contribution of the methyl substituent.

Regioisomeric Probe for ADME Property Differentiation in Pyridazine-Based Kinase Inhibitor Programs

The measured XLogP3 of 3.3 for the 4-methylphenyl regioisomer versus the ACD/LogP of 3.78 for the 3-methylphenyl analog [2] provides a rational basis for selecting the para-isomer when decreased lipophilicity is desired to improve aqueous solubility or reduce CYP450-mediated oxidative metabolism. Medicinal chemistry teams can procure both regioisomers and conduct parallel LogD (pH 7.4) shake-flask measurements and microsomal stability assays to experimentally validate the predicted LogP/LogD differential and its impact on metabolic half-life, thereby building a rigorous regioisomer SAR dataset.

Multi-Vendor Chemical Probe Procurement for High-Throughput Screening Library Assembly

With dual-supplier availability (Santa Cruz Biotechnology and AKSci) both offering ≥95% purity , procurement teams can select vendors based on unit pricing ($180/500 mg from SCBT), geographic shipping logistics, and lot-specific Certificate of Analysis documentation. This dual-sourcing strategy reduces supply-chain single-point-of-failure risk and enables competitive quotation, which is especially valuable when acquiring gram-scale quantities for HTS library plates or follow-up dose-response confirmation assays.

Thermal Stability and Storage Protocol Validation for Automated Compound Management Systems

The predicted boiling point of 585.6 °C and negligible vapor pressure (0.0 mmHg at 25 °C) indicate that the 4-methylphenyl analog is thermally robust under standard laboratory storage conditions . This profile supports its incorporation into automated compound management workflows where DMSO stock solutions are stored at −20 °C or room temperature in sealed microtiter plates. The manufacturer-recommended long-term storage at cool, dry conditions aligns with automated storage system parameters, reducing the risk of compound degradation or precipitation over multi-month screening campaigns .

Quote Request

Request a Quote for 3-{[6-(4-Methylphenyl)pyridazin-3-YL]-amino}benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.